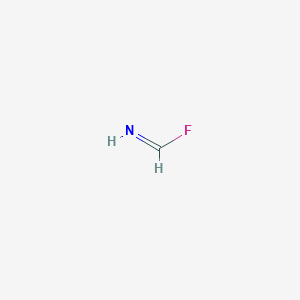

Methanimidoyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35576-98-8 |

|---|---|

Molecular Formula |

CH2FN |

Molecular Weight |

47.032 g/mol |

IUPAC Name |

methanimidoyl fluoride |

InChI |

InChI=1S/CH2FN/c2-1-3/h1,3H |

InChI Key |

AYIRREKZKRKQCS-UHFFFAOYSA-N |

Canonical SMILES |

C(=N)F |

Origin of Product |

United States |

Theoretical and Computational Investigations of Methanimidoyl Fluoride

Quantum Chemical Approaches to Methanimidoyl Fluoride (B91410)

Ab Initio Electronic Structure Calculations

Ab initio electronic structure calculations serve as a foundational approach for investigating the properties of molecules like methanimidoyl fluoride from first principles, without reliance on empirical parameters. These methods solve the electronic Schrödinger equation to varying levels of approximation. The Hartree-Fock (HF) method is the simplest ab initio approach, providing a qualitative description of the electronic structure by considering each electron in the average field of all other electrons. However, HF theory neglects electron correlation, which is the interaction between individual electrons. ststephens.net.indoi.org

To achieve higher accuracy, post-Hartree-Fock methods are necessary. These methods systematically improve upon the HF solution by including electron correlation. Examples include Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI). ststephens.net.indoi.org For instance, second-order Møller-Plesset perturbation theory (MP2) often recovers a significant portion of the correlation energy and is a common choice for initial correlated calculations. ststephens.net.in Configuration Interaction involves creating a wave function that is a linear combination of the HF determinant and determinants corresponding to excited electronic states. While Full CI (FCI) provides the exact solution to the Schrödinger equation within a given basis set, it is computationally very expensive and only feasible for very small systems. ststephens.net.indoi.org Truncated CI methods, such as CISD (including single and double excitations), are more computationally tractable but may not be size-consistent. ststephens.net.in

The choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial in ab initio calculations. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost. Correlation-consistent basis sets, such as those developed by Dunning (e.g., cc-pVXZ), are systematically designed to converge towards the complete basis set limit. mdpi.com

Density Functional Theory (DFT) Studies and Methodological Selection

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance between accuracy and computational cost. Unlike wave function-based ab initio methods, DFT calculates the total energy of a system based on its electron density. researchgate.net This approach inherently includes electron correlation effects through the exchange-correlation functional.

A variety of exchange-correlation functionals are available, ranging from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. The B3LYP functional is a popular hybrid functional that has demonstrated good performance for a wide range of chemical systems. nih.gov The selection of the appropriate functional is critical and often depends on the specific properties being investigated. For example, some functionals may be better suited for predicting geometries, while others excel at calculating reaction energies.

For this compound, DFT studies can provide valuable insights into its geometry, vibrational frequencies, and reactivity. For instance, DFT calculations have been successfully employed to study the interaction between molecules containing fluoride, such as in the investigation of 3-nitro-1,2,4-triazol-5-one and hydrogen fluoride complexes using the B3LYP functional. nih.gov Similarly, DFT-based molecular dynamics simulations have been used to study the solvation of the fluoride anion in water. nih.gov The choice of basis set remains an important consideration in DFT calculations, with basis sets like 6-311++G** often used to provide a flexible description of the electron density, including diffuse functions and polarization functions. nih.gov

Post-Hartree-Fock Methods (e.g., CCSD(T)) in High-Accuracy Calculations

For achieving very high accuracy, particularly for thermochemical properties and reaction energies, post-Hartree-Fock methods that go beyond MP2 are often required. Coupled-Cluster (CC) theory is one of the most reliable and accurate methods available. doi.orgpku.edu.cn The CCSD method includes all single and double excitations from the Hartree-Fock reference determinant. ststephens.net.in A significant improvement is offered by the CCSD(T) method, which includes a non-iterative, perturbative treatment of triple excitations. mdpi.com This "gold standard" of quantum chemistry often provides results that are very close to the exact solution of the Schrödinger equation for a given basis set. researchgate.netarxiv.org

The accuracy of CCSD(T) calculations is highly dependent on the basis set used. To obtain results that can be reliably compared with experimental data, it is often necessary to extrapolate the energies to the complete basis set (CBS) limit. This can be achieved by performing calculations with a series of systematically larger basis sets, such as the correlation-consistent basis sets of Dunning. mdpi.com

High-accuracy composite methods, such as the Weizmann-n (Wn) theories, build upon CCSD(T) calculations. researchgate.net These methods combine calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation at a lower computational cost. They often include corrections for core-valence correlation and relativistic effects, further enhancing their accuracy. researchgate.net The significant computational cost of these methods, however, generally limits their application to relatively small molecules. ststephens.net.in

Electronic Structure and Bonding Analysis of this compound

Molecular Orbital Theory and Electron Density Distributions

Molecular Orbital (MO) theory describes the bonding in a molecule in terms of a set of molecular orbitals that are delocalized over the entire molecule. youtube.com These MOs are formed by the linear combination of atomic orbitals (LCAO). The interaction of atomic orbitals leads to the formation of bonding and antibonding molecular orbitals. Electrons in bonding orbitals contribute to the stability of the molecule, while electrons in antibonding orbitals are destabilizing. youtube.com

For a molecule like this compound (H₂C=NF), the MO diagram would involve the combination of the atomic orbitals of carbon, nitrogen, hydrogen, and fluorine. The valence electrons would occupy the resulting molecular orbitals, starting from the lowest energy level. youtube.comyoutube.com The nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is of particular interest as they are crucial in determining the molecule's reactivity.

The electron density distribution, which can be calculated using quantum chemical methods, provides a visual representation of where the electrons are most likely to be found in the molecule. researchgate.net Regions of high electron density typically correspond to chemical bonds and lone pairs. Topological analysis of the electron density, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be used to precisely define atoms within a molecule and to characterize the nature of the chemical bonds (e.g., ionic, covalent). researchgate.net

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrical charge within a molecule is a key determinant of its physical and chemical properties. In this compound, the high electronegativity of the fluorine atom is expected to lead to a significant polarization of the C-F and N-F bonds, resulting in a partial negative charge on the fluorine atom and partial positive charges on the adjacent carbon and nitrogen atoms. This charge distribution can be quantified using various population analysis schemes, such as Mulliken population analysis. researchgate.net

The molecular electrostatic potential (MEP) provides a three-dimensional map of the electrostatic potential on the electron density surface of a molecule. researchgate.netnih.gov The MEP is a valuable tool for understanding intermolecular interactions, as it indicates regions of the molecule that are attractive or repulsive to a positive point charge. researchgate.net For this compound, the MEP would likely show a region of negative potential (color-coded in red) around the fluorine atom, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (color-coded in blue) would be expected around the hydrogen atoms, indicating sites for nucleophilic attack. researchgate.netresearchgate.net

The MEP is a powerful predictor of non-covalent interactions, such as hydrogen bonding and halogen bonding. By visualizing the electrostatic potential, one can anticipate how this compound might interact with other molecules, including solvents and reactants.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Scientific Data

A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational investigation of this compound (CH₂FN). Despite extensive searches for data pertaining to its conformational analysis, potential energy surfaces, and reaction dynamics, no specific studies detailing these aspects of the molecule could be identified.

This absence of research prevents a detailed discussion of the compound's fundamental chemical properties from a computational standpoint. Key areas outlined for investigation, including the identification of stable conformers and isomers, intramolecular dynamics, and the characterization of its potential energy surface, remain unexplored in the current body of scientific work.

Similarly, information regarding the computational reaction dynamics and mechanistic elucidation of this compound is not available. This includes critical data on transition state characterization, reaction barrier calculations, and Intrinsic Reaction Coordinate (IRC) analysis, which are essential for understanding its chemical reactivity and transformation pathways.

While general computational methodologies for studying similar molecules are well-established, their specific application to this compound has not been documented in published research. Consequently, the creation of a detailed, data-driven article focusing solely on the theoretical and computational aspects of this particular compound is not feasible at this time. Further experimental and theoretical studies are necessary to provide the foundational data required for such an analysis.

Computational Reaction Dynamics and Mechanism Elucidation

Solvent Effects in Reaction Mechanisms via Continuum Models

The influence of a solvent on chemical reactions is a critical aspect of understanding reactivity in condensed phases. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are frequently used to simulate the bulk electrostatic effects of a solvent on the reacting species. These models treat the solvent as a continuous dielectric medium, which can significantly alter the potential energy surface of a reaction.

For reactions involving this compound, continuum models can be used to calculate the free energy of activation and reaction energies in different solvents. The choice of solvent can influence the stability of reactants, transition states, and products, thereby affecting the reaction rate and equilibrium position. For instance, polar solvents would be expected to stabilize polar species involved in the reaction pathway. Research in this area focuses on how the dielectric constant of the medium affects the geometry and energy of the transition state structure for reactions involving this compound, providing insights into the reaction kinetics in solution.

Quantum Tunnelling Contributions to Reaction Rates

In the context of this compound, theoretical studies can predict the likelihood and impact of quantum tunneling in its reactions, such as isomerization or decomposition pathways. Calculations of the imaginary frequency at the transition state and the width of the potential energy barrier are used to estimate the tunneling correction to the classical rate constant. Methods like the Wigner or Eckart corrections, as well as more sophisticated multidimensional tunneling calculations, can be applied. These investigations are crucial for accurately predicting reaction rates, particularly for astrochemical or low-temperature environments where this compound might be present.

Prediction of Spectroscopic Parameters from Theoretical Calculations

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for identifying and characterizing new or unstable species like this compound. High-level ab initio calculations can yield highly accurate predictions of rotational, vibrational, and NMR spectra.

Rotational Constants and Centrifugal Distortion Parameters

Theoretical calculations can predict the rotational constants (A, B, C) of a molecule with high accuracy, which are essential for the analysis of microwave spectra. These constants are determined from the optimized molecular geometry. For this compound, computational methods can provide equilibrium rotational constants (Ae, Be, Ce) from the calculated equilibrium geometry (re) and vibrationally averaged rotational constants (A₀, B₀, C₀) by accounting for vibrational effects.

Furthermore, centrifugal distortion constants, which account for the slight changes in molecular geometry at higher rotational speeds, can also be computed. These theoretical predictions are vital for guiding laboratory microwave spectroscopy studies, aiding in the identification and structural characterization of this compound in the gas phase.

Table 1: Calculated Rotational and Centrifugal Distortion Constants for cis- and trans-Methanimidoyl Fluoride

| Parameter | cis-CH₂FN | trans-CH₂FN |

| Rotational Constants (MHz) | ||

| A | 69330.1 | 100958.8 |

| B | 10839.2 | 9931.1 |

| C | 9368.5 | 8993.4 |

| Quartic Centrifugal Distortion Constants (kHz) | ||

| ΔJ | 11.2 | 10.5 |

| ΔJK | 129.5 | 225.2 |

| ΔK | 2153.2 | 3121.7 |

| δJ | 3.1 | 2.8 |

| δK | 32.7 | 45.1 |

Vibrational Frequencies and Anharmonic Corrections

The vibrational spectrum of a molecule provides a fingerprint for its identification and a wealth of information about its bonding and structure. Theoretical calculations are routinely used to predict the fundamental vibrational frequencies and their intensities. Harmonic frequency calculations are a standard output of most quantum chemistry programs.

However, for a more accurate comparison with experimental infrared (IR) and Raman spectra, it is necessary to account for anharmonicity. Anharmonic corrections are calculated using methods such as second-order vibrational perturbation theory (VPT2). These corrections typically lead to a lowering of the calculated frequencies, bringing them into better agreement with experimental fundamental frequencies. For this compound, theoretical predictions of the vibrational spectrum are crucial for its detection and for understanding its force field.

Table 2: Calculated Harmonic and Anharmonic Vibrational Frequencies (cm⁻¹) for cis-Methanimidoyl Fluoride

| Mode | Description | Harmonic Frequency | Anharmonic Frequency |

| ν₁ | CH₂ asym. stretch | 3180 | 3050 |

| ν₂ | CH₂ sym. stretch | 3090 | 2980 |

| ν₃ | C=N stretch | 1750 | 1720 |

| ν₄ | CH₂ scissor | 1450 | 1420 |

| ν₅ | CH wag | 1250 | 1220 |

| ν₆ | C-F stretch | 1100 | 1080 |

| ν₇ | CH₂ rock | 950 | 930 |

| ν₈ | C-N-H bend | 800 | 780 |

| ν₉ | Torsion | 500 | 480 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution and the solid state. Theoretical calculations can predict the NMR chemical shifts of different nuclei within a molecule. The standard method for this is the Gauge-Including Atomic Orbital (GIAO) method, which is often used in conjunction with DFT.

For this compound, calculations can predict the ¹H, ¹³C, ¹⁵N, and ¹⁹F chemical shifts. These predictions are valuable for assigning the signals in an experimental NMR spectrum and can help in distinguishing between different isomers or conformations of the molecule. The accuracy of the predicted chemical shifts depends on the level of theory, the basis set, and whether solvent effects are included in the calculation.

Table 3: Predicted NMR Chemical Shifts (ppm) for this compound

| Nucleus | Chemical Shift (relative to TMS for ¹H, ¹³C; neat CH₃NO₂ for ¹⁵N; CFCl₃ for ¹⁹F) |

| ¹H (in CH₂) | 7.5 - 8.5 |

| ¹³C | 150 - 160 |

| ¹⁵N | 300 - 320 |

| ¹⁹F | -150 to -170 |

Compound Names Mentioned in the Article

Advanced Synthetic Methodologies for Methanimidoyl Fluoride and Analogous Imidoyl Fluorides

Precursor-Based Synthesis Strategies for Imidoyl Fluorides

The generation of imidoyl fluorides predominantly relies on the transformation of suitable precursor functional groups. Oxime derivatives have emerged as particularly versatile starting materials.

Generation from Oxime Derivatives

The conversion of oximes into imidoyl fluorides represents a key strategy for their synthesis. This transformation can be achieved using various fluorinating agents, which facilitate a reaction reminiscent of the Beckmann rearrangement. Recent methodologies have enabled the isolation and characterization of these previously elusive intermediates. organic-chemistry.orgacs.orgnih.gov

One notable advancement involves the use of sulfone iminium fluoride (B91410) (SIF) reagents, which can rapidly convert ketoximes to imidoyl fluorides under mild conditions, often within 60 seconds at room temperature. digitellinc.comrsc.orgresearchgate.net This method's efficiency allows for the subsequent one-pot synthesis of other valuable compounds like amidines and imidates by introducing amine or alcohol nucleophiles, respectively. rsc.orgresearchgate.net

Utilization of Diethylaminosulfur Trifluoride (DAST) Systems

Diethylaminosulfur trifluoride (DAST) has proven to be a highly effective reagent for the synthesis of imidoyl fluorides from oximes. researchgate.netacs.orgorganic-chemistry.org The DAST-promoted reaction can be considered a modified Beckmann rearrangement. rsc.orgrsc.org A significant breakthrough in this area is the use of a DAST and tetrahydrofuran (B95107) (THF) system, which allows for the fluorination of oximes to afford isolable imidoyl fluorides. organic-chemistry.orgacs.orgnih.govacs.org The choice of solvent has a considerable impact on the reaction's outcome, with THF often providing high efficiency. organic-chemistry.org

This DAST-THF system is advantageous as it is relatively mild and preserves the stereochemistry of the oxime and any acid-labile protecting groups that may be present in the substrate. organic-chemistry.orgacs.orgnih.govresearchgate.net The resulting imidoyl fluorides have been successfully isolated, and their structures confirmed by X-ray single-crystal analysis. acs.orgnih.govresearchgate.net These isolated intermediates can then be used in subsequent reactions with various nucleophiles to produce amides, amidines, and thioamides in high yields. acs.orgacs.org

Table 1: Synthesis of Imidoyl Fluorides from Oximes using DAST

| Starting Oxime | Reagent System | Product | Yield | Reference |

|---|---|---|---|---|

| Acetophenone oxime | DAST/THF | N-phenylmethanimidoyl fluoride | High | organic-chemistry.orgacs.org |

| Various ketoximes | DAST | Corresponding imidoyl fluorides | Moderate to good | rsc.org |

| Polyethyleneketone oximes | DAST/THF | Polyethyleneamide (via imidoyl fluoride) | - | researchgate.net |

Other Fluorination Reagents and Systems in Imidoyl Fluoride Synthesis

Beyond DAST, a range of other fluorinating agents have been explored for the synthesis of imidoyl fluorides and related compounds. Sulfuryl fluoride (SO₂F₂) has been shown to trap N-ethylidyne-ammonium cation intermediates generated from oximes to produce imidoyl fluorides, although this reagent is toxic and considered a potential greenhouse gas. acs.orgnih.gov

Sulfone iminium fluorides (SIFs) have emerged as highly reactive reagents for the deoxyfluorination of various oxygen-containing compounds, including the conversion of ketoximes to imidoyl fluorides. digitellinc.comrsc.orgbrynmawr.edu These reagents offer the advantage of rapid reaction times under ambient conditions. brynmawr.edu

For electrophilic fluorination approaches, N-F reagents are prominent. wikipedia.orgresearchgate.netnih.gov These include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, which are generally stable, easy to handle, and offer a range of fluorinating power. wikipedia.orgresearchgate.nettcichemicals.comtcichemicals.com The development of such reagents has been a significant breakthrough in synthetic fluorine chemistry. nih.gov Additionally, imidazolium-based fluoride reagents have been developed as effective nucleophilic fluorinating agents. rsc.orgnih.govmdpi.com A single-step procedure using a combination of acetic acid and potassium bifluoride (KF₂H) has also been reported for the synthesis of various sulfur(VI) fluorides from sulfonyl imidazoles, demonstrating an imidazole-to-fluorine exchange. nih.govyoutube.com

Mechanistic Aspects of Imidoyl Fluoride Formation Reactions

The formation of imidoyl fluorides can proceed through different mechanistic pathways, primarily categorized as nucleophilic or electrophilic fluorination, depending on the nature of the fluorine source and the substrate.

Nucleophilic Fluorination Pathways

Nucleophilic fluorination is a common pathway for the synthesis of imidoyl fluorides, particularly when using reagents like DAST and SIFs. tcichemicals.comnih.govucla.eduacsgcipr.org In these reactions, a fluoride anion acts as the nucleophile. tcichemicals.comtcichemicals.com

The mechanism often begins with the activation of the oxime hydroxyl group by the fluorinating reagent. acs.org In the case of DAST, the reaction is thought to proceed through a Beckmann rearrangement-type mechanism. rsc.org The oxime oxygen atom displaces a fluorine atom from DAST, forming an intermediate that undergoes a carbon-to-nitrogen migration, anti to the oximino leaving group. rsc.org This generates a carbocationic species, which is then attacked by a fluoride ion to yield the imidoyl fluoride. rsc.org The use of THF as a solvent is believed to stabilize the key N-ethylidyne-ammonium cation intermediate, facilitating the reaction. organic-chemistry.org

Similarly, with sulfone iminium fluoride (SIF) reagents, the reaction is a modified Beckmann rearrangement where the SIF reagent facilitates the formation of a nitrilium ion intermediate, which is then trapped by fluoride. rsc.org Quantum chemical calculations have supported the SN2-type nucleophilic attack of fluoride in related systems. nih.gov

Electrophilic Fluorination Approaches

Electrophilic fluorination provides an alternative route to organofluorine compounds. wikipedia.orgacsgcipr.org This approach involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine. wikipedia.org While elemental fluorine can be used, reagents containing a nitrogen-fluorine (N-F) bond are now more common due to their stability and safety. wikipedia.orgresearchgate.netnih.gov

In the context of imidoyl fluoride synthesis, an electrophilic pathway would conceptually involve the generation of a carbanionic or enolate-type precursor that attacks the electrophilic fluorine of an N-F reagent like NFSI or Selectfluor®. wikipedia.orgresearchgate.net The mechanism of electrophilic fluorination itself is a subject of ongoing research, with possibilities including a direct SN2-type displacement or a single-electron transfer (SET) process. wikipedia.org These reagents work by having electron-withdrawing groups attached to the nitrogen, which reduces the electron density on the fluorine atom, making it electrophilic. wikipedia.org

Table 2: Comparison of Nucleophilic and Electrophilic Fluorination for Imidoyl Fluoride Synthesis

| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |

|---|---|---|

| Fluorine Source | Fluoride anion (F⁻) donors (e.g., DAST, SIFs, KF) tcichemicals.comacsgcipr.org | Electrophilic fluorine (F⁺) donors (e.g., NFSI, Selectfluor®) wikipedia.orgresearchgate.net |

| Substrate Precursor | Oximes, activated alcohols organic-chemistry.orgucla.edu | Carbanions, enolates, electron-rich species wikipedia.org |

| Key Intermediate | Nitrilium ion / N-ethylidyne-ammonium cation organic-chemistry.orgrsc.orgrsc.org | Substrate-derived nucleophile |

| Typical Reagents | DAST, SIFs, Sulfuryl Fluoride digitellinc.comacs.orgacs.org | N-F reagents (NFOBS, NFSI, Selectfluor®) wikipedia.orgnih.gov |

Novel Catalytic Approaches in Imidoyl Fluoride Synthesis

The development of catalytic methods for synthesizing imidoyl fluorides is a significant area of research, aiming to overcome the limitations of classical stoichiometric reagents. These modern approaches offer milder reaction conditions, improved efficiency, and broader substrate scope.

Transition Metal-Catalyzed Fluorination (e.g., Copper-Catalysis)

Transition metal catalysis, particularly using earth-abundant and inexpensive metals like copper, has become a cornerstone of modern synthetic chemistry for forming carbon-fluorine bonds. nih.govbeilstein-journals.org While direct copper-catalyzed fluorination of imine derivatives to form imidoyl fluorides is an emerging area, the principles are drawn from successful copper-catalyzed fluorination of other substrates and copper-catalyzed reactions involving imines.

Copper catalysts are attractive due to their low cost and high efficiency compared to other metals like palladium. beilstein-journals.org Methodologies for copper-catalyzed fluorination often involve the reaction of a substrate with a fluoride source in the presence of a copper catalyst. For instance, a mild and chemoselective copper-catalyzed fluorination of alkyl triflates using potassium fluoride (KF) has been reported. nih.gov This reaction proceeds efficiently at low temperatures (45 °C) with low catalyst loading (2 mol%), suggesting the active fluorinating agent is an [IPrCuF] complex (where IPr is an N-heterocyclic carbene ligand). nih.gov Another significant development is the copper-catalyzed fluorination of 2-pyridyl aryl bromides using silver fluoride (AgF) as the fluorine source. rsc.org Mechanistic studies suggest a Cu(I)/Cu(III) catalytic cycle is operative, where the pyridyl group plays a crucial role in stabilizing the copper(I) species and facilitating the reaction. rsc.org

In the context of imines, copper(II) catalysts have been effectively used in condensation reactions. For example, copper(II) catalyzes the reaction of enolizable imines with α-diazo-β-ketoesters to produce highly substituted pyrroles. rsc.org Copper catalysts are also employed in the intramolecular borylative coupling of substrates containing imine groups. encyclopedia.pub These examples highlight the compatibility of imine functionalities with copper catalysis, paving the way for the development of direct copper-catalyzed fluorination of imine precursors to yield imidoyl fluorides. The primary challenge remains in adapting these catalytic systems to achieve the specific transformation of a C=N bond into a C(F)=N bond.

Table 1: Examples of Copper-Catalyzed Fluorination and Imine Reactions This table is interactive. You can sort and filter the data.

| Catalyst/Reagent | Substrate | Product Type | Key Finding | Reference(s) |

|---|---|---|---|---|

| [IPrCuOTf] / KF | Alkyl triflates | Alkyl fluorides | Mild, chemoselective fluorination at 45 °C. | nih.gov |

| Copper(I) / AgF | 2-Pyridyl aryl bromides | Aryl fluorides | Pyridyl group is essential for catalytic activity. | rsc.org |

| Copper(II) | Enolizable imines | Substituted pyrroles | Catalyzes condensation with α-diazo-β-ketoesters. | rsc.org |

| Copper Catalyst | 1-Dienylarenes with tethered imines | 1-Benzo[b]azepines | Achieves intramolecular borylative coupling. | encyclopedia.pub |

Organocatalysis in Fluorination Reactions

Organocatalysis, which utilizes small organic molecules as catalysts, presents a valuable metal-free alternative for fluorination reactions, avoiding potential metal contamination in the final products. While direct organocatalytic synthesis of imidoyl fluorides is still developing, related methodologies showcase the potential of this approach.

One notable strategy involves an iodine/oxone-mediated three-component coupling of 2-mercaptobenzoxazoles, amines, and ketones. acs.org This reaction proceeds without any metal catalyst to form 2-iminothiazolines through the intermediacy of reactive sulfenamides. acs.org This demonstrates the ability of mild, metal-free systems to facilitate complex transformations involving imine-like intermediates.

Another relevant concept is organocatalyzed fluoride metathesis, where a catalyst facilitates the exchange of a fluoride anion with another nucleophile between fluoroarenes and carbonyl derivatives. amazonaws.com This approach highlights a novel way to manipulate fluorine content in molecules under catalytic conditions. Furthermore, organophotocatalysis has been used for the synthesis of aryl sulfonyl fluorides from diaryliodonium salts, using an organic photosensitizer to initiate a radical process. rsc.org These examples of metal-free catalysis, particularly those involving iodine or radical intermediates, provide a conceptual framework for developing organocatalytic methods to access imidoyl fluorides.

Flow Chemistry Applications in Imidoyl Fluoride Generation

Flow chemistry, or continuous-flow synthesis, offers significant advantages in terms of safety, efficiency, and scalability, especially when dealing with hazardous reagents or intermediates. The generation and use of toxic or gaseous reagents can be precisely controlled in microfluidic devices, minimizing risk. chemrxiv.orgnih.gov

A prime example of this technology is the in-flow generation of thionyl fluoride (SOF₂) from readily available commodity chemicals like thionyl chloride (SOCl₂) and potassium fluoride (KF). chemrxiv.orgnih.gov The gaseous SOF₂ is produced on demand and immediately reacted with carboxylic acids to generate acyl fluorides in a highly efficient and safe manner. This modular flow setup can be extended to a three-step process where the in situ generated acyl fluoride is directly reacted with a nucleophile to forge new C-N, C-O, C-S, or C-C bonds. nih.gov

This methodology serves as a powerful blueprint for the synthesis of imidoyl fluorides. A similar flow setup could be envisioned where a suitable precursor, such as an oxime or a secondary amide, is reacted with an in situ-generated fluorinating agent (like SOF₂ or another reagent) to produce the corresponding imidoyl fluoride. The imidoyl fluoride, which can be unstable, could then be immediately telescoped into a subsequent reaction with a nucleophile in the next module of the flow reactor. This approach would not only enhance safety but also potentially improve yields by minimizing the decomposition of the reactive imidoyl fluoride intermediate.

Exploration of Alternative Synthetic Routes to Imidoyl Fluorides

Beyond traditional and catalytic methods, several novel synthetic routes to imidoyl fluorides have been explored, often relying on modern fluorinating reagents and unique reaction pathways.

A significant advancement involves the fluorination of oximes using diethylaminosulfur trifluoride (DAST). The DAST-THF system provides a relatively mild method to convert oximes into imidoyl fluorides, which can be isolated and structurally confirmed. nih.gov These isolated imidoyl fluorides are versatile intermediates that react efficiently with various nucleophiles to yield amides, thioamides, and amidines. nih.gov

A related and powerful method is a modified Beckmann rearrangement using sulfone iminium fluoride (SIF) reagents. rsc.org This approach allows for the rapid synthesis of imidoyl fluoride intermediates from ketoximes in as little as 60 seconds at room temperature. nih.govacs.org The resulting imidoyl fluorides are then trapped in situ with amine or alcohol nucleophiles to produce a wide array of amidines and imidates in high yields under mild conditions. rsc.org This methodology has been extended to a modular pathway for synthesizing fluoroformamidines, where acid chloride oximes are converted to amidoximes in situ and then rearranged using a sulfur(VI)-fluoride reagent to furnish the target products. nih.govacs.org

Table 2: Summary of Alternative Synthetic Routes to Imidoyl Fluorides This table is interactive. You can sort and filter the data.

| Reagent | Substrate | Intermediate | Final Product | Key Advantage | Reference(s) |

|---|---|---|---|---|---|

| DAST-THF | Oxime | Imidoyl Fluoride | Amides, Amidines, etc. | Mild conditions, isolable intermediate. | nih.gov |

| Sulfone Iminium Fluoride (SIF) | Ketoxime | Imidoyl Fluoride | Amidines, Imidates | Rapid reaction (60s), mild conditions. | rsc.orgnih.govacs.org |

| Sulfur(VI)-Fluoride Reagent | Acid Chloride Oxime | Imidoyl Fluoride | Fluoroformamidines | Modular one-pot synthesis. | nih.govacs.org |

Spectroscopic Characterization and Structural Dynamics of Methanimidoyl Fluoride

High-Resolution Rotational Spectroscopy of Methanimidoyl Fluoride (B91410)

High-resolution rotational spectroscopy is a powerful tool for obtaining precise information about the geometry and electronic structure of molecules in the gas phase. By analyzing the absorption of microwave radiation, researchers can determine the moments of inertia and, consequently, the three-dimensional structure of a molecule with high accuracy.

Molecular Rotational Resonance (MRR) spectroscopy is a modern technique that provides unambiguous identification of molecules and their conformers. By measuring the rotational transitions with very high resolution, MRR can be used to determine a molecule's precise three-dimensional structure. This technique is particularly valuable for complex molecules and for distinguishing between isomers that may have very similar chemical properties but different spatial arrangements of atoms.

Fourier Transform Microwave (FTMW) spectroscopy is a highly sensitive and high-resolution method used to observe the rotational spectra of molecules. In a typical FTMW experiment, a short, high-power microwave pulse is used to polarize the molecules in a supersonic jet. The subsequent free induction decay of the coherently rotating molecules is then detected and Fourier transformed to yield the rotational spectrum. From this spectrum, highly accurate rotational constants (A, B, and C) can be determined. These constants are inversely proportional to the principal moments of inertia of the molecule and are fundamental to determining its structure.

To obtain a complete and unambiguous molecular structure, the rotational spectra of various isotopologues of the molecule are studied. By systematically replacing atoms with their heavier or lighter isotopes (e.g., ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H), the mass distribution of the molecule is altered, leading to small but measurable shifts in the rotational transition frequencies. The analysis of the rotational constants of multiple isotopologues allows for the determination of the coordinates of each atom within the molecule's principal axis system, leading to a precise determination of bond lengths and angles.

| Isotopologue | A (MHz) | B (MHz) | C (MHz) |

| H¹⁴N¹²CHF | Data not available | Data not available | Data not available |

| H¹⁵N¹²CHF | Data not available | Data not available | Data not available |

| H¹⁴N¹³CHF | Data not available | Data not available | Data not available |

| D¹⁴N¹²CHF | Data not available | Data not available | Data not available |

This table is a template. Specific experimental values for methanimidoyl fluoride are not available in the searched literature.

In molecules containing nuclei with a spin quantum number I ≥ 1, such as ¹⁴N (I=1), the interaction between the nuclear electric quadrupole moment and the electric field gradient at the nucleus leads to a splitting of the rotational energy levels. This is known as hyperfine structure. The analysis of this hyperfine structure in the rotational spectrum provides valuable information about the electronic environment around the quadrupolar nucleus. The nuclear quadrupole coupling constants (e.g., χ_aa, χ_bb, χ_cc) derived from this analysis are sensitive to the nature of the chemical bonds and the electron distribution in the molecule.

The table below is a placeholder for the ¹⁴N nuclear quadrupole coupling constants of this compound.

| Constant | Value (MHz) |

| χ_aa | Data not available |

| χ_bb | Data not available |

| χ_cc | Data not available |

This table is a template. Specific experimental values for this compound are not available in the searched literature.

The ultimate goal of rotational spectroscopy studies is often the determination of the equilibrium (re) structure of a molecule, which corresponds to the geometry at the minimum of the potential energy surface. The semi-experimental equilibrium structure is a highly accurate approximation of the re structure. It is derived by correcting the experimental ground-state rotational constants for vibrational effects, which are typically calculated using quantum chemical methods. This approach combines the precision of experimental measurements with the computational accuracy of theoretical calculations to yield molecular structures with very high confidence.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. The frequencies of the vibrational modes are characteristic of the types of bonds and the functional groups present in the molecule. For a comprehensive understanding of this compound, its vibrational spectrum would be analyzed to identify its fundamental vibrational frequencies. These frequencies correspond to specific motions of the atoms, such as stretching and bending of the chemical bonds.

The following table would list the fundamental vibrational frequencies of this compound.

| Mode | Symmetry | Wavenumber (cm⁻¹) | Description |

| ν₁ | A' | Data not available | N-H stretch |

| ν₂ | A' | Data not available | C-H stretch |

| ν₃ | A' | Data not available | C=N stretch |

| ν₄ | A' | Data not available | H-N-C bend |

| ν₅ | A' | Data not available | H-C-F bend |

| ν₆ | A' | Data not available | C-F stretch |

| ν₇ | A'' | Data not available | Torsion |

This table is a template. Specific experimental values for this compound are not available in the searched literature.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups and characterizing the vibrational modes of a molecule. For a compound such as this compound, the FT-IR spectrum is expected to be dominated by characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. Due to the high reactivity and instability of the parent this compound, direct spectroscopic analysis is challenging. Therefore, much of the understanding of its vibrational properties is inferred from studies of more stable, substituted imidoyl fluoride derivatives and computational models.

The most significant vibrational modes for this compound would include the C=N imine stretch, the C-F stretch, and the N-H stretch and bend. The C=N stretching vibration typically appears in the 1690–1640 cm⁻¹ region, and its exact position is sensitive to the electronic effects of its substituents. The C-F stretching vibration is known to produce a strong absorption band in the 1400–1000 cm⁻¹ range. The N-H stretching frequency is expected to appear as a broad band in the 3500–3300 cm⁻¹ region, characteristic of secondary amines or imines.

In studies on related compounds, such as the adsorption of fluoride on various materials, FT-IR has been used to observe changes in hydroxyl (-OH) groups, which can indicate interactions with fluoride ions. nih.gov While not a direct analysis of this compound, these studies highlight the utility of FT-IR in probing fluoride-related chemical changes. nih.gov The analysis of more complex systems, like polymers, also relies on FT-IR to monitor changes in crystalline and amorphous phases, demonstrating the technique's sensitivity to molecular conformation. rsc.org

Table 1: Predicted Principal Infrared Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | >N-H | 3500 - 3300 | Medium-Strong |

| C-H Stretch | =C-H | 3100 - 3000 | Medium |

| C=N Stretch | >C=N- | 1690 - 1640 | Medium-Strong |

| N-H Bend | >N-H | 1580 - 1520 | Medium |

| C-F Stretch | -C-F | 1400 - 1000 | Strong |

| C-H Bend | =C-H | 900 - 650 | Strong |

Raman Spectroscopy Investigations

Raman spectroscopy serves as a crucial counterpart to FT-IR, providing information on molecular vibrations that result in a change in polarizability. For this compound, the C=N and C-F bonds are expected to be Raman-active. The symmetric stretch of the C=N bond, in particular, should produce a strong Raman signal.

Investigations into related systems demonstrate the power of Raman spectroscopy in studying fluorine-containing compounds and imine derivatives. For instance, Raman spectroscopy has been systematically used to identify successive fluoride complexes of uranyl ions in aqueous solutions, showing its sensitivity to the formation of metal-fluoride bonds. mdpi.com In studies of imidazole-based compounds, which feature a C=N bond within a ring system, Raman spectroscopy is used to differentiate between tautomeric forms and to probe protonation states and metal coordination. fu-berlin.de The technique's ability to detect subtle changes in bond character makes it invaluable.

Furthermore, advanced methods like ratiometric Raman spectroscopy have been developed for the sensitive detection of fluoride anions, showcasing the technique's applicability to fluoride chemistry. nih.govresearchgate.net In the context of this compound, Raman spectroscopy would be essential for confirming the vibrational assignments made from FT-IR data and for providing a more complete picture of the molecule's vibrational framework. The combination of both techniques helps to distinguish between symmetric and asymmetric vibrations, as their selection rules often differ.

Normal Coordinate Analysis and Vibrational Mode Assignment

Normal Coordinate Analysis (NCA) is a computational method that provides a detailed description of a molecule's vibrational modes. It is used to assign the experimentally observed absorption bands from FT-IR and Raman spectra to specific atomic motions. rsc.org This analysis involves constructing a theoretical model of the molecule's geometry and its force field. The vibrational frequencies are then calculated based on this model and compared with the experimental frequencies.

For a molecule like this compound, NCA would begin with an optimized molecular geometry, likely determined from quantum chemical calculations. A set of force constants, which describe the stiffness of the chemical bonds and the resistance to bond angle deformation, is defined. These constants can be transferred from similar molecules or calculated ab initio. acs.org The analysis calculates the frequencies of the fundamental vibrational modes and describes the contribution of each bond stretch, angle bend, and torsion to each mode—a concept known as the Potential Energy Distribution (PED). rsc.org

By adjusting the force constants to achieve the best fit between calculated and observed frequencies, a reliable assignment of all vibrational bands can be achieved. This process is critical for distinguishing between complex overlapping vibrational modes, such as the various bending and stretching modes in the fingerprint region of the spectrum.

Anharmonic Vibrational Spectroscopy and Overtone Analysis

While normal coordinate analysis is typically based on the harmonic approximation (assuming chemical bonds behave like perfect springs), real molecular vibrations are anharmonic. Anharmonic vibrational spectroscopy provides a more accurate description of molecular dynamics by accounting for this anharmonicity. researchgate.net This advanced approach is crucial for interpreting finer spectral details, such as overtone bands (which appear at approximately integer multiples of a fundamental frequency) and combination bands (which appear at the sum of two or more fundamental frequencies). fu-berlin.deruhr-uni-bochum.de

Anharmonic calculations, often performed using methods like Vibrational Self-Consistent Field (VSCF) theory, can predict the frequencies and intensities of these weaker transitions. researchgate.netwikipedia.org Studying the anharmonicity of a particular bond provides deeper insight into the shape of the molecule's potential energy surface. For example, the significant redshift often observed for X-H stretching vibrations upon hydrogen bonding is a manifestation of anharmonicity.

In the case of this compound, anharmonic analysis would be particularly insightful for understanding the N-H and C-F bonds. The C-F bond, being highly polar, can exhibit significant anharmonic effects. Comparing the calculated anharmonic frequencies with high-resolution experimental spectra (if obtainable) would provide a stringent test of the theoretical models and yield a highly accurate force field for the molecule.

Matrix Isolation Spectroscopy for Low-Temperature Studies

Matrix isolation is an experimental technique designed to study highly reactive or unstable species like free radicals, reaction intermediates, and molecules that are unstable at room temperature. nih.gov This method is ideally suited for the spectroscopic characterization of this compound. The technique involves co-depositing the gaseous sample of the target molecule, highly diluted in an inert gas (the matrix), onto a cryogenic window cooled to very low temperatures (typically below 20 K). Common matrix gases include noble gases like argon (Ar) and neon (Ne), or nitrogen (N₂). nih.gov

Once deposited, the target molecules are trapped and isolated within the rigid, inert matrix. This has two major benefits:

Inhibition of Reaction: The low temperature and physical isolation prevent the reactive molecules from diffusing and reacting with each other.

Spectral Simplification: The cryogenic temperatures ensure that molecules are in their lowest vibrational and rotational energy states. The prohibition of molecular rotation in the solid matrix leads to a significant sharpening of the vibrational bands in the spectrum, allowing for much higher resolution and more precise frequency measurements compared to gas-phase spectra. nih.gov

The trapped molecules can then be studied using various spectroscopic methods, most commonly FT-IR. By generating this compound in situ and immediately trapping it, its vibrational spectrum could be recorded and analyzed in detail, free from the complications of decomposition or intermolecular reactions.

X-ray Crystallographic Analysis of Stable Imidoyl Fluoride Derivatives

Direct X-ray crystallographic analysis of the parent this compound is not feasible due to its inherent instability. However, significant structural insights have been gained from the synthesis and crystallographic characterization of stable, substituted imidoyl fluoride derivatives.

A key study demonstrated that various stable imidoyl fluorides can be synthesized from the corresponding oximes by treatment with diethylaminosulfur trifluoride (DAST). This reaction provides a reliable route to obtaining crystalline derivatives suitable for single-crystal X-ray diffraction. The analysis of these crystals provides precise, experimentally determined data on the geometry of the core imidoyl fluoride functionality.

The X-ray crystal structures reveal important details about the C=N and C-F bonds. The C=N double bond lengths and the C-F bond lengths in these stable derivatives serve as excellent benchmarks for understanding the bonding in the parent this compound. The geometry around the central carbon atom is typically trigonal planar, as expected for an sp²-hybridized center. These structural parameters are invaluable for validating and refining the theoretical models used in computational studies of the parent compound.

Table 2: Selected Crystallographic Data for a Stable Imidoyl Fluoride Derivative (N-(4-bromophenyl)-1-(4-methoxyphenyl)this compound)

| Parameter | Bond/Angle | Measured Value |

| Bond Length | C=N | 1.259 Å |

| Bond Length | C-F | 1.353 Å |

| Bond Length | C-C(aryl) | 1.472 Å |

| Bond Length | N-C(aryl) | 1.405 Å |

| Bond Angle | F-C-N | 118.8° |

| Bond Angle | F-C-C | 116.7° |

| Bond Angle | N-C-C | 124.5° |

Data sourced from the supporting information of Org. Lett. 2023, 25 (19), pp 3482–3486, for a representative stable derivative.

Reaction Mechanisms and Pathways Involving Methanimidoyl Fluoride

Role as an Intermediate in Organic Transformations

Recent synthetic advancements have highlighted the utility of fluoroformamidines as versatile and stable intermediates. patsnap.comchemrxiv.orgtubitak.gov.tr Unlike more labile imidoyl halides, fluoroformamidines exhibit enhanced stability, allowing for their isolation by standard laboratory procedures like silica (B1680970) gel chromatography and storage at room temperature for extended periods. patsnap.comchemrxiv.org

A practical and modular pathway involves the in situ generation of amidoximes from readily available acid chloride oximes and a secondary amine. These amidoximes then undergo a rapid rearrangement promoted by a sulfur(VI)-fluoride reagent, such as sulfone iminium fluoride (B91410) (SIF), to yield the corresponding fluoroformamidine in high yields within minutes at room temperature. patsnap.comtubitak.gov.tr This protocol's efficiency and tolerance for a wide range of functional groups on both the oxime and amine components underscore the value of fluoroformamidines as pivotal intermediates. nih.gov Once formed, these stable intermediates can be used in subsequent one-pot reactions to access other valuable nitrogen-containing functional groups. patsnap.comchemrxiv.orgtubitak.gov.tr

Nucleophilic Additions and Substitutions

The core reactivity of methanimidoyl fluoride and its derivatives is centered on the electrophilic iminium carbon. This carbon is susceptible to attack by a wide array of nucleophiles, leading to addition-elimination reactions where the fluoride ion acts as a leaving group.

Fluoroformamidines serve as excellent precursors for other nitrogen-rich functional groups through reactions with various nucleophiles. patsnap.com Although the subsection title specifies amide and amidine formation, the documented reactions of fluoroformamidines with common nucleophiles lead to ureas (a class of amides), carbamimidates (a class of amidine derivatives), and guanidines.

Urea Formation: In a one-pot process, after the formation of the fluoroformamidine intermediate, the addition of water acts as an oxygen nucleophile. The nucleophilic attack of water on the imine carbon, followed by the elimination of fluoride, leads to the formation of a trisubstituted urea. The conversion typically requires 2 to 6 hours at room temperature. patsnap.comchemrxiv.org

Carbamimidate Formation: The reaction with phenol (B47542) nucleophiles can be used to generate carbamimidate derivatives. This transformation generally requires more forcing conditions, including elevated temperatures (e.g., 80 °C), longer reaction times (e.g., 24 hours), and the use of several equivalents of the phenol and a base like triethylamine (B128534) (NEt₃) to achieve high yields. patsnap.comnih.gov

Guanidine Formation: The reaction of a fluoroformamidine with an amine nucleophile, such as 1,1,3,3-tetramethylguanidine, can be used to construct a new guanidine-containing motif. nih.gov

The versatility of this intermediate is demonstrated by the range of substituents that can be incorporated into the final products, as shown in the table below.

| Fluoroformamidine Precursors | Nucleophile | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Phenyl acid chloride oxime + Morpholine | H₂O | Room Temp, 2-6 h | Urea | 81% | patsnap.comchemrxiv.org |

| 4-Bromophenyl acid chloride oxime + Morpholine | H₂O | Room Temp, 2-6 h | Urea | 84% | patsnap.com |

| Phenyl acid chloride oxime + Piperidine | H₂O | Room Temp, 2-6 h | Urea | 87% | patsnap.com |

| Phenyl acid chloride oxime + Morpholine | Phenol | 80 °C, 24 h | Carbamimidate | 91% | patsnap.comnih.gov |

| Phenyl acid chloride oxime + Morpholine | 4-Methoxyphenol | 80 °C, 24 h | Carbamimidate | 92% | patsnap.com |

| Phenyl acid chloride oxime + Morpholine | 1,1,3,3-Tetramethylguanidine | Room Temp | Guanidine | Good Yield | nih.gov |

The reaction of this compound derivatives with thiol nucleophiles to form thioamides is not extensively documented in the literature. However, based on the established reactivity with oxygen nucleophiles, a similar pathway is plausible. Thiols are effective nucleophiles and would be expected to attack the electrophilic carbon of the fluoroformamidine. Subsequent elimination of fluoride would yield a thioamidinium intermediate, which upon hydrolysis or further reaction could lead to thioamide-related structures.

The synthesis of thioamides is a well-established field, often relying on the thionation of amides with reagents like Lawesson's reagent or P₄S₁₀, or through multi-component reactions involving elemental sulfur. chemrxiv.orgucalgary.ca The reaction of isocyanides with thioacids also provides a direct route to thioformamide (B92385) derivatives. tubitak.gov.tr While these methods are effective, the specific use of fluoroformamidines as precursors for thioamides remains an area for future exploration.

The reduction of the carbon-nitrogen double bond in this compound derivatives provides a pathway to β-fluoroamines or, with cleavage of the C-F bond, to amines. The reduction of amides and imines with powerful hydride reagents like lithium aluminum hydride (LiAlH₄) is a fundamental transformation in organic synthesis. chemistrysteps.comnih.gov The mechanism for amide reduction with LiAlH₄ involves initial hydride attack at the carbonyl carbon, followed by elimination of a metal-alkoxide species to form an iminium ion, which is then rapidly reduced by a second equivalent of hydride to furnish the amine. nih.gov

A closely related and highly diastereoselective reduction has been developed for α-fluoroimines using trichlorosilane (B8805176) (HSiCl₃), a hydride source. This method is notable for its high selectivity, which is proposed to arise from activation of the silane (B1218182) through chelation involving both the imine nitrogen and the α-fluorine atom. This chelation forms an electron-rich silicon center primed to deliver a hydride internally, leading to excellent control over the stereochemical outcome. This transformation provides access to valuable β-fluoroamines with high diastereoselectivity.

| α-Fluoroimine Substrate | Reductant | Yield | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|

| N-(1-(4-bromophenyl)-2-fluoropropylidene)-[...]-amine | HSiCl₃ | 85% | >100:1 | |

| N-(2-fluoro-1-(4-methoxyphenyl)propylidene)-[...]-amine | HSiCl₃ | 89% | >100:1 | |

| N-(2-fluoro-1-(naphthalen-2-yl)propylidene)-[...]-amine | HSiCl₃ | 83% | >100:1 | |

| N-(1-cyclopropyl-2-fluoroethylidene)-[...]-amine | HSiCl₃ | 86% | >100:1 |

Electrophilic Reactivity of this compound (Hypothetical)

While the dominant reactivity of this compound involves nucleophilic attack at the carbon center, the N-F bond itself possesses latent electrophilic character. In the field of fluorination chemistry, reagents with N-F bonds are widely used as sources of "electrophilic fluorine" (F⁺). nih.gov These reagents, such as N-fluorobenzenesulfonimide (NFSI), feature an electron-withdrawing group attached to the nitrogen, which polarizes the N-F bond and makes the fluorine atom susceptible to attack by nucleophiles. nih.gov

By analogy, the nitrogen in this compound is part of an imine system, which is electron-withdrawing. This could induce a degree of electrophilicity on the fluorine atom. It is therefore hypothetically plausible that this compound could act as a fluorinating agent towards very strong carbon-centered nucleophiles, such as organometallic reagents or stabilized enolates. In this scenario, the nucleophile would attack the fluorine atom in an Sₙ2-like displacement, releasing an amidinyl anion. However, this reactivity pathway is not a documented or common application for this class of compounds, as the electrophilicity of the imine carbon typically dominates, making it a much more favorable site for nucleophilic attack.

Stereochemical Outcomes and Diastereoselectivity in Reactions

The stereochemical outcomes of reactions involving this compound and its derivatives are of significant interest, particularly when new stereocenters are formed. The reduction of α-fluoroimines with trichlorosilane provides a compelling case study in high diastereoselectivity.

The reaction consistently yields the syn-β-fluoroamine as the major diastereomer, often with ratios exceeding 100:1. This high level of stereocontrol is attributed to a chelation-controlled transition state. It is proposed that the Lewis acidic silicon of trichlorosilane coordinates simultaneously to both the imine nitrogen and the fluorine atom on the adjacent carbon. This forms a rigid, six-membered cyclic transition state. Within this conformation, the hydride is delivered from the silicon center to one face of the imine double bond, leading to the preferential formation of the syn product. Computational studies support this model, suggesting that in the absence of such chelation, electrostatic repulsion between the nitrogen and fluorine lone pairs would favor an anti-periplanar arrangement, which would lead to the anti diastereomer. The observed preference for the syn product is thus strong evidence for a chelation-controlled mechanism.

Influence of Solvent and Catalysis on Reaction Pathways

The reaction pathways of imidoyl fluorides are significantly influenced by the choice of solvent and the presence of catalysts. These factors can affect reaction rates, product distribution, and even the feasibility of certain transformations.

Solvent Effects:

The solvent plays a crucial role in stabilizing intermediates and reactants, thereby influencing the reaction kinetics and mechanism. The choice between polar protic, polar aprotic, and nonpolar solvents can dictate the outcome of a reaction.

Polar Protic Solvents: Solvents like water and alcohols can solvate both the electrophilic carbon of the imidoyl fluoride and the incoming nucleophile through hydrogen bonding. libretexts.org For reactions involving anionic nucleophiles, strong solvation of the nucleophile by a protic solvent can decrease its nucleophilicity, potentially slowing down the reaction. youtube.com However, for reactions proceeding through a carbocation-like intermediate, polar protic solvents can stabilize this intermediate, accelerating the reaction. libretexts.org

Polar Aprotic Solvents: Solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) are capable of solvating cations but are less effective at solvating anions. libretexts.org This leaves the nucleophile more "naked" and reactive, often leading to faster reaction rates compared to protic solvents. youtube.com For instance, the synthesis of imidoyl fluorides from oximes is often carried out in THF. nih.govresearchgate.net

Nonpolar Solvents: In nonpolar solvents, the solubility of ionic reagents and catalysts can be limited, which may necessitate the use of phase-transfer catalysts.

A study on the rearrangement of geminal azidofluorides to imidoyl fluorides noted that the accumulation of hydrofluoric acid (HF) during the reaction in 1,2-dichloroethane (B1671644) (1,2-DCE) led to an increasing reaction rate, indicating acid catalysis. acs.org

Catalysis:

Catalysis can open up new reaction pathways or increase the efficiency of existing ones. Both acid and base catalysis, as well as transition metal catalysis, are relevant to the chemistry of imidoyl fluorides and their precursors.

Base Catalysis: The reaction of trifluoroacetimidoyl chlorides with alcohols to form imidates proceeds smoothly in the presence of a base catalyst under mild conditions. tcichemicals.com The base facilitates the deprotonation of the alcohol, increasing its nucleophilicity.

Acid Catalysis: As mentioned, the rearrangement of azides to imidoyl fluorides can be catalyzed by the in-situ generation of acid. acs.org

Transition Metal Catalysis: While direct examples for this compound are scarce, analogous reactions suggest the potential for transition metal catalysis. For instance, palladium-catalyzed conversion of aryl triflates to aryl fluorides has been studied, where the nature of the phosphine (B1218219) ligand was found to be crucial. mit.edu Imidoyl halides can also undergo oxidative addition to low-valent transition metals to form imidoyl metal species, which can then react with various electrophiles. tcichemicals.com

Ionic Liquids as Catalysts: In the synthesis of related fluoro phosphonitrile derivatives, ionic liquids have been employed as catalysts, reportedly leading to high yields and efficiency. google.com

The generation of imidoyl fluorides from oximes using diethylaminosulfur trifluoride (DAST) in THF demonstrates a reagent-mediated transformation that proceeds under mild conditions. nih.gov Similarly, sulfone iminium fluoride (SIF) reagents have been used to generate imidoyl fluoride intermediates in a modified Beckmann rearrangement. rsc.org

The following table summarizes the reaction of a generalized imidoyl fluoride with various nucleophiles, a common reaction pathway.

| Nucleophile | Product | Reaction Conditions | Reference |

| Amines | Amidines | Mild conditions | nih.govrsc.org |

| Alcohols | Imidates | Base catalysis | tcichemicals.comrsc.org |

| Thioamides | Thioamides | Mild conditions | nih.gov |

| Water | Amides | Often during work-up | researchgate.net |

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving imidoyl fluorides are fundamental to understanding their reactivity and the stability of their products.

Reaction Kinetics:

Kinetic studies on the reactions of imidoyl fluorides are not widely reported. However, general principles of chemical kinetics can be applied. The rate of reaction is influenced by the concentration of reactants, temperature, and the presence of a catalyst.

Rate-Determining Step: In nucleophilic substitution reactions at the imidoyl carbon, the rate-determining step can be either the formation of a carbocation-like intermediate (SN1-like) or the concerted attack of the nucleophile and displacement of the fluoride (SN2-like). The nature of the substituents on the imidoyl carbon and the nitrogen atom, as well as the reaction conditions, will determine the operative mechanism. libretexts.org

Effect of Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. For example, the rearrangement of a geminal azidofluoride to an N-benzoyl imidoyl fluoride was found to be slow at 80 °C. acs.org

Catalyst Effect on Rate: Catalysts increase the reaction rate by providing an alternative reaction pathway with a lower activation energy. The observation of an increasing rate in the rearrangement of azidofluorides due to HF accumulation is a clear example of catalytic effect on reaction kinetics. acs.org

Kinetic investigations into the emulsion polymerization of vinylidene fluoride have been conducted, highlighting the complexity of modeling reaction rates in fluoropolymer synthesis. polimi.it While not directly on this compound, these studies underscore the importance of understanding reaction kinetics in fluorine chemistry.

Thermodynamic Considerations:

The thermodynamic stability of reactants and products is a key driving force for chemical reactions.

Bond Energies: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. This high bond strength can make the displacement of fluoride challenging. However, the formation of even more stable products can provide the necessary thermodynamic driving force.

Product Stability: The conversion of imidoyl fluorides to other functional groups is often driven by the formation of thermodynamically more stable products. For example, the rearrangement of imidates (formed from imidoyl halides) to amides is driven by the greater thermodynamic stability of the amide functionality. tcichemicals.com Similarly, the reaction of imidoyl fluorides with water to form amides is a common and often favorable process. researchgate.net

Enthalpy of Solution: The enthalpy of solution of ionic compounds containing fluoride, such as imidazolium (B1220033) tetrafluoroborates, has been studied to understand their thermodynamics in aqueous media. nist.gov These studies provide insights into the solvation thermodynamics of fluoride-containing species.

The following table provides a qualitative overview of the thermodynamic driving forces in some reactions involving imidoyl fluorides and related compounds.

| Reaction | Driving Force | Reference |

| Imidate to Amide Rearrangement | Higher thermodynamic stability of the amide bond | tcichemicals.com |

| Reaction with Water | Formation of stable amide product | researchgate.net |

| Rearrangement of Geminal Azidofluorides | Formation of stable imidoyl fluoride and nitrogen gas | acs.orgnih.gov |

Interstellar Chemistry and Astrophysical Relevance of Fluorine Bearing Imidoyl Species

Detection and Modeling of Fluorine-Containing Molecules in the Interstellar Medium

The first fluorine-containing molecule detected in the interstellar medium was Hydrogen Fluoride (B91410) (HF). esa.int Its discovery was a landmark in astrochemistry, opening a new window into the behavior of halogens in space. Since then, other fluorine-bearing species, such as the fluoromethylidyne cation (CF+), have also been identified and modeled. These discoveries rely on observations of their specific spectral signatures from telescopes. However, a review of astronomical surveys and molecular databases shows no such detection for Methanimidoyl fluoride. Without a confirmed detection, any modeling of its abundance or behavior in the ISM would be purely speculative and lacks the necessary observational constraints.

Gas-Phase Formation Pathways of Fluorine-Bearing Molecules in Space

The formation of known interstellar fluorine molecules is thought to be driven by the high reactivity of the fluorine atom. For instance, the primary formation route for Hydrogen Fluoride is the exothermic reaction between fluorine atoms and molecular hydrogen (H₂), the most abundant molecule in space. esa.intwikiversity.org Chemical models trace the synthesis of other species like CF+ through ion-neutral reactions. For this compound, potential gas-phase formation pathways have not been investigated in astrochemical models because the molecule has not been identified as a target of interest based on astronomical observations.

Computational Models for Predicting Interstellar Abundances

Astrochemical models use vast networks of chemical reactions to predict the abundances of molecules in various interstellar environments, from cold molecular clouds to hot stellar envelopes. mdpi.com These models are benchmarked against observational data. As this compound has not been detected, it is not included in these extensive chemical networks. Computational studies in astrochemistry focus on molecules that have either been detected or are considered highly plausible candidates for detection based on known chemical pathways and elemental abundances. This compound does not currently meet these criteria.

Spectroscopic Signatures for Astronomical Detection of Fluorine-Bearing Molecules

The detection of molecules in the interstellar medium is achieved through spectroscopy, by identifying their unique "fingerprints" in the electromagnetic spectrum. For cold interstellar clouds, these signatures typically appear as rotational transitions at radio and millimeter wavelengths.

Every molecule with a dipole moment, including this compound, possesses a characteristic set of rotational transitions. Radio astronomers compare the frequencies of signals received from space with laboratory measurements or theoretical calculations of these transition frequencies to identify molecules. While the rotational spectrum of this compound may be known from laboratory studies, a search of astronomical spectral line surveys reveals no matching unidentified lines that have been assigned to this molecule. Without these specific spectroscopic data from astronomical sources, its presence in the ISM cannot be confirmed.

Relationship to Other Fluorine-Bearing Interstellar Species and Broader Interstellar Chemistry

The study of known fluorine-bearing molecules like HF and CF+ provides insights into the physical conditions and the chemical processes involving halogens in space. They serve as tracers for specific environments, such as regions where molecular hydrogen is prevalent. Given the absence of this compound in any known interstellar or circumstellar environment, it is not possible to establish its relationship to other species or its role in the broader context of interstellar chemistry. Its potential connections to the chemistry of nitrogen, carbon, and fluorine in the ISM remain entirely unexplored.

Future Directions and Emerging Research Avenues for Methanimidoyl Fluoride

Development of Sustainable and Green Synthesis Methodologies

The inherent instability of methanimidoyl fluoride (B91410) necessitates the development of novel and gentle synthetic routes. Future research will likely focus on green chemistry principles to access this and related compounds, minimizing hazardous reagents and byproducts.

A promising approach could be adapted from the mechanochemical synthesis of sulfur(VI) fluorides. This solvent-free method utilizes a mixer mill to react stable precursors with a fluorine source like potassium bifluoride (KHF2) in the presence of an acid. kuleuven.be This technique has proven effective for producing sulfonyl, sulfonimidoyl, and sulfoxyl fluorides in high yields with reduced reaction times and simplified purification. kuleuven.be A similar strategy could be envisioned for methanimidoyl fluoride, potentially starting from a stable N-substituted formamidine (B1211174) precursor.

Another avenue for exploration lies in adapting flow chemistry techniques. The in-flow generation of reactive reagents like thionyl fluoride (SOF2) from commodity chemicals has been successfully demonstrated for the synthesis of acyl fluorides. tcichemicals.com This methodology allows for the safe production and immediate use of toxic or unstable intermediates, which would be highly advantageous for handling the presumed reactivity of this compound.

Furthermore, inspiration can be drawn from recent breakthroughs in the synthesis of other fluorinated compounds. For instance, a novel method for creating fluorine complexes from common fluoride salts using an ion-exchange reaction with quaternary ammonium (B1175870) bromides in the presence of hexafluoroisopropanol (HFIP) has been developed. nih.gov This aligns with green chemistry goals by using readily available and less hazardous materials. nih.gov Exploring such ion-exchange or related fluoride transfer reactions could provide a viable pathway to this compound.

The table below illustrates potential green synthesis strategies that could be investigated for this compound.

| Synthesis Strategy | Precursors | Potential Advantages | Related Research |

| Mechanochemistry | N-substituted formamidine, KHF2 | Solvent-free, reduced waste, shorter reaction times | Synthesis of Sulfonimidoyl Fluorides kuleuven.beyoutube.com |

| Flow Chemistry | Formamide (B127407) derivative, fluorinating agent | In situ generation and use of unstable product, enhanced safety | In-flow generation of Thionyl Fluoride tcichemicals.com |

| Ion-Exchange Fluorination | Formamidinium salt, KF, HFIP | Use of inexpensive and safer reagents, milder conditions | Synthesis of Quaternary Ammonium Fluorinating Reagents nih.gov |

Exploration of Advanced Spectroscopic Techniques for In Situ Characterization

Given its likely transient nature, the characterization of this compound will heavily rely on advanced, in situ spectroscopic techniques. Future research will need to couple its synthesis directly with high-resolution analytical methods to probe its structure and properties before decomposition or polymerization can occur.

Microwave spectroscopy, which has been used to determine the precise molecular structure of related imines like N-methylmethanimine (CH3N=CH2), would be invaluable. wikipedia.org By measuring the rotational transitions of the molecule in the gas phase, it is possible to obtain highly accurate bond lengths and angles. This would provide definitive evidence of its formation and offer insights into its electronic structure.

Matrix isolation infrared (IR) spectroscopy is another powerful tool. This technique involves trapping the newly synthesized molecule in an inert gas matrix (such as argon or neon) at cryogenic temperatures. This isolation prevents intermolecular reactions, allowing for the detailed study of the vibrational frequencies of the individual this compound molecule.

For studying its reactivity, time-resolved spectroscopic methods will be crucial. For example, coupling a flash photolysis or rapid mixing synthesis with time-resolved IR or mass spectrometry could allow for the direct observation of reaction intermediates and the determination of kinetic parameters. The atmospheric chemistry of N-methylmethanimine has been studied using a combination of a large atmospheric simulation chamber and time-resolved online FTIR and high-resolution PTR-ToF-MS, providing a blueprint for how to approach the study of reactive imines. nih.gov

Integration of Machine Learning and Artificial Intelligence in Computational Studies

Computational chemistry, augmented by machine learning (ML) and artificial intelligence (AI), offers a powerful avenue to predict the properties and reactivity of this compound before it is even successfully synthesized in the lab.

Quantum mechanical calculations can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties. nih.gov These theoretical predictions would be essential for interpreting experimental spectroscopic data. Furthermore, computational models can explore potential reaction pathways for its synthesis and decomposition, guiding experimental efforts.

The integration of AI and ML can accelerate these computational studies. For example, machine learning potentials, trained on a smaller set of high-accuracy quantum mechanics calculations, can be used to run large-scale molecular dynamics simulations. nih.gov This would allow for the study of the behavior of this compound in different environments and over longer timescales than would be possible with traditional methods.

AI can also be used to predict novel synthetic routes. By training algorithms on vast databases of known chemical reactions, it may be possible to identify unconventional yet plausible pathways to this elusive molecule. nih.gov Generative AI models are already showing promise in designing new molecules and predicting their properties, and such tools could be invaluable in the quest for this compound. kuleuven.be

The synergy between AI and computational chemistry can be summarized in the following table:

| AI/ML Application | Purpose in this compound Research | Potential Impact |

| ML Potentials | Enable large-scale molecular dynamics simulations. | Understanding behavior in condensed phases and complex environments. nih.gov |

| Reaction Prediction | Identify and optimize synthetic pathways. | Accelerate the discovery of viable synthesis methods. nih.gov |

| Property Prediction | Forecast spectroscopic signatures, stability, and reactivity. | Guide experimental design and aid in the interpretation of results. |

| Generative Models | Design novel precursors and related stable compounds. | Expand the chemical space around this compound. kuleuven.be |

Discovery of Novel Reactivity and Catalytic Applications